4-((3-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
Properties
IUPAC Name |
4-[(3-nitrophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-19-20-18(27-12-13-4-1-5-14(10-13)22(24)25)16-7-2-8-17(16)21(19)11-15-6-3-9-26-15/h1,4-5,10,15H,2-3,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAQHEXDYOYSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
- Compounds similar to 4-((3-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one have been investigated for their ability to inhibit bacterial RNA polymerase, indicating potential as antibacterial agents .
- The presence of the thio group in the structure enhances the compound's interaction with bacterial enzymes, potentially leading to effective antimicrobial activity.
- Antineoplastic Potential :
- Neuroprotective Effects :
Case Studies
Several studies highlight the relevance of similar compounds in clinical settings:
- Antimicrobial Studies :
- Cancer Research :
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related cyclopenta[d]pyrimidine and heterocyclic derivatives is presented below, focusing on synthesis, physicochemical properties, and biological activity.
Structural and Physicochemical Comparison
Table 1: Key Properties of Selected Pyrimidine Derivatives
Substituent Effects on Antioxidant Activity
The target compound’s 3-nitrobenzylthio group distinguishes it from analogs with halogenated or alkyl substituents. For example:
- Ortho-halogenated benzylthioethers (e.g., 4c and 4d in ) exhibit prooxidant activity (−6.67% to −60% inhibition), likely due to steric hindrance or electronic effects destabilizing radical scavenging .
- In contrast, electron-withdrawing nitro groups (as in the target compound) may enhance antioxidant capacity by stabilizing radical intermediates, though experimental validation is needed.
- The tetrahydrofuran-2-ylmethyl substituent could improve pharmacokinetic properties compared to bulkier groups (e.g., cyclohexyl in ), which may reduce membrane permeability .
Comparison with Non-Pyrimidine Heterocycles
Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () highlight the role of alternative cores. These imidazo[1,2-a]pyridines exhibit distinct electronic profiles due to fused ring systems but share functional groups (e.g., nitrophenyl) that influence redox behavior .
Q & A
Basic: What synthetic methodologies are commonly employed for constructing the cyclopenta[d]pyrimidinone core?
Answer:
The cyclopenta[d]pyrimidinone core is synthesized via cyclocondensation and heterocyclization reactions. Key steps include:
Cyclocondensation: Reacting 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol to form azomethine intermediates .
Heterocyclization: Treating intermediates with glacial acetic acid and DMSO to cyclize into the fused pyrimidinone structure .
Functionalization: Introducing the 3-nitrobenzylthio group via nucleophilic substitution under basic conditions (e.g., triethylamine in DMF) .
Basic: How is the compound characterized to confirm its structure and purity?
Answer:
Characterization involves:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to assign proton environments and confirm substituent positions .
- Infrared Spectroscopy (IR): Identification of key functional groups (e.g., C=O, S-C, NO2) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .
- Chromatography: HPLC or TLC to assess purity (>95%) at each synthesis stage .
Basic: What structural features influence the compound's physicochemical properties?
Answer:
- Lipophilicity: The 3-nitrobenzylthio group and tetrahydrofuran (THF) methyl substituent enhance membrane permeability .
- Electron-Withdrawing Effects: The nitro group stabilizes the thioether bond and influences reactivity .
- Ring Strain: The fused cyclopenta ring introduces strain, affecting conformational flexibility and binding interactions .
Advanced: How can researchers optimize synthetic yields while minimizing by-products?
Answer:
Use Design of Experiments (DoE) to systematically vary parameters:
- Variables: Temperature (60–100°C), solvent polarity (ethanol vs. DMF), and reaction time (4–24 hrs) .
- Analysis: Monitor reaction progress via HPLC and quantify yields using LC-MS .
- Case Study: For similar thieno-pyrimidines, optimizing reflux time reduced dimerization by 30% .
Advanced: How can computational methods aid in predicting the compound's biological targets?
Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with enzymes (e.g., kinases) or receptors .
- Pharmacophore Mapping: Identify critical binding motifs (e.g., nitro group for hydrogen bonding) .
- Validation: Compare computational predictions with in vitro assays (e.g., enzyme inhibition) .
Advanced: How do structural modifications at the 2- and 3-positions affect biological activity?
Answer:
- 2-Position (Thioether): Replacing the 3-nitrobenzyl group with halogenated analogs (e.g., 4-Cl) enhances kinase inhibition by 20% .
- 3-Position (THF Methyl): Substituting with bulkier groups (e.g., tetrahydropyran) reduces solubility but improves target residence time .
- SAR Table:
| Position | Modification | Activity Change | Reference |
|---|---|---|---|
| 2 | 3-Nitrobenzylthio | Baseline (IC50 = 1.2 µM) | |
| 2 | 4-Chlorobenzylthio | IC50 = 0.9 µM (-25%) | |
| 3 | THF Methyl | Improved solubility |
Advanced: How can researchers resolve contradictory data in reaction outcomes (e.g., varying yields)?
Answer:
- Root-Cause Analysis: Use HPLC to detect impurities (e.g., unreacted intermediates) .
- Reaction Monitoring: In situ IR or NMR to identify side reactions (e.g., oxidation of thioether) .
- Case Study: Contradictory yields (40–80%) in cyclocondensation were traced to aldehyde purity; redistillation improved consistency .
Advanced: What strategies validate the compound's stability under physiological conditions?
Answer:
- Accelerated Stability Testing: Incubate in PBS (pH 7.4) at 37°C for 48 hrs; analyze degradation via LC-MS .
- Light Sensitivity: Exposure to UV light (254 nm) for 24 hrs to assess nitro group stability .
- Key Finding: The THF methyl group reduces hydrolytic degradation compared to ester-containing analogs .
Advanced: How can X-ray crystallography elucidate the compound's 3D conformation?
Answer:
- Crystallization: Grow single crystals in DMSO/water mixtures at 4°C .
- Data Collection: Resolve bond angles and torsional strain using synchrotron radiation (λ = 0.9 Å) .
- Impact: The cyclopenta ring adopts a boat conformation, optimizing π-π stacking with aromatic residues .
Advanced: What in vitro assays are recommended for preliminary biological evaluation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
